molecular formula C6H4Cl2N2O B8052587 4-Amino-2,6-dichloronicotinaldehyde

4-Amino-2,6-dichloronicotinaldehyde

Cat. No.: B8052587
M. Wt: 191.01 g/mol
InChI Key: ACBYGOXGXLOWMQ-UHFFFAOYSA-N
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Description

4-Amino-2,6-dichloronicotinaldehyde is a chemical compound with the molecular formula C6H4Cl2N2O. It is a derivative of nicotinaldehyde, featuring an amino group at the 4-position and chlorine atoms at the 2- and 6-positions of the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,6-dichloronicotinaldehyde typically involves the chlorination of nicotinaldehyde followed by an amination reaction. One common method is the Vilsmeier-Haack formylation of 2,6-dichloropyridine, followed by reduction to introduce the amino group.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the use of specialized reactors and controlled reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,6-dichloronicotinaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted pyridines or other heterocyclic compounds.

Scientific Research Applications

4-Amino-2,6-dichloronicotinaldehyde is used in various scientific research fields, including chemistry, biology, medicine, and industry. Its applications include:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: In the study of enzyme inhibitors and receptor binding assays.

  • Medicine: In the development of pharmaceuticals and therapeutic agents.

  • Industry: In the production of agrochemicals and dyes.

Mechanism of Action

4-Amino-2,6-dichloronicotinaldehyde is similar to other pyridine derivatives such as 2-Amino-4,6-dichloronicotinaldehyde and 2,6-Dichloronicotinic acid. its unique combination of amino and chlorine substituents on the pyridine ring gives it distinct chemical properties and reactivity compared to these compounds.

Comparison with Similar Compounds

  • 2-Amino-4,6-dichloronicotinaldehyde

  • 2,6-Dichloronicotinic acid

  • 2,6-Dichloropyridine

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Properties

IUPAC Name

4-amino-2,6-dichloropyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c7-5-1-4(9)3(2-11)6(8)10-5/h1-2H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBYGOXGXLOWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)C=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00733745
Record name 4-Amino-2,6-dichloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159813-21-4
Record name 4-Amino-2,6-dichloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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